5-Bromo-4-chloro-8-fluoroquinoline chemical properties and molecular structure
5-Bromo-4-chloro-8-fluoroquinoline chemical properties and molecular structure
An In-Depth Technical Guide to 5-Bromo-4-chloro-8-fluoroquinoline: Synthesis, Characterization, and Application
Introduction
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. Chemical modifications at various positions on the quinoline ring can dramatically influence a molecule's physical, chemical, and pharmacological properties.[2] The introduction of halogen atoms, in particular, is a powerful strategy in drug design to modulate potency, lipophilicity, metabolic stability, and binding affinity.
This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-8-fluoroquinoline , a highly functionalized heterocyclic compound with significant potential as a versatile building block in drug discovery and materials science. While specific research on this exact molecule is not extensively published, this document, grounded in established chemical principles and data from closely related analogs, will serve as an authoritative resource for researchers, scientists, and drug development professionals. We will delve into its molecular structure, propose a robust synthetic pathway, detail methods for its characterization, and explore its potential applications.
Molecular Structure and Physicochemical Properties
5-Bromo-4-chloro-8-fluoroquinoline is a tri-halogenated quinoline derivative. The strategic placement of three different halogens (F, Cl, Br) on the quinoline core creates a molecule with distinct regions of reactivity and potential for selective chemical modification.
| Property | Value / Description | Source |
| IUPAC Name | 5-Bromo-4-chloro-8-fluoroquinoline | N/A |
| CAS Number | 1065093-13-1 | [3] |
| Molecular Formula | C₉H₄BrClFN | [3] |
| Molecular Weight | 260.49 g/mol | [3] |
| Canonical SMILES | C1=CC(=C2C(=CC=NC2=C1F)Cl)Br | [3] |
| InChIKey | VKLBEBOKQVNTLX-UHFFFAOYSA-N | [3] |
| Physical Form | Expected to be a solid at room temperature | [4] |
| XLogP3-AA (Predicted) | 3.6 | [3][5] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Melting Point | Not experimentally reported. Estimated to be in the range of 90-140 °C based on analogs like 5-Bromo-8-hydroxyquinoline (125-129 °C) and considering the effects of additional halogens. | [6] |
| Solubility | Expected to be poorly soluble in water and soluble in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate. | [7] |
Expert Insights: The high calculated XLogP value suggests significant lipophilicity, which is a critical parameter for membrane permeability in drug candidates. The presence of three distinct halogens offers a rich platform for synthetic diversification. The fluorine at the C8 position can influence the pKa of the quinoline nitrogen and participate in hydrogen bonding, while the chlorine at C4 is susceptible to nucleophilic substitution, and the bromine at C5 is a prime handle for transition-metal-catalyzed cross-coupling reactions.
Proposed Synthesis and Purification
Caption: Proposed two-step synthesis of 5-Bromo-4-chloro-8-fluoroquinoline.
Protocol 1: Proposed Synthesis
Step 1: Gould-Jacobs Reaction to form 5-Bromo-8-fluoro-4-hydroxyquinoline
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Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-bromo-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction proceeds via nucleophilic substitution of the ethoxy group on DEEM by the aniline. Ethanol is generated as a byproduct.
-
Byproduct Removal: After cooling, remove the ethanol under reduced pressure.
-
Cyclization: Add a high-boiling point solvent such as Dowtherm A to the resulting anilidomethylenemalonate intermediate. Heat the mixture to approximately 250 °C for 30-60 minutes to induce thermal cyclization. This high-energy step is crucial for forming the quinoline ring system.
-
Isolation: Cool the reaction mixture and add an inert solvent like hexane to precipitate the crude 4-hydroxyquinoline product. Filter the solid, wash thoroughly with hexane, and dry under vacuum.
Step 2: Chlorination to form 5-Bromo-4-chloro-8-fluoroquinoline
-
Reaction Setup: To the crude 5-bromo-8-fluoro-4-hydroxyquinoline (1.0 eq) in a flask equipped with a reflux condenser, cautiously add phosphorus oxychloride (POCl₃) (3-5 eq) as both the reagent and solvent. A patent for a similar transformation suggests this approach is effective.[9]
-
Chlorination: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The hydroxyl group at the C4 position is converted to a chloro group.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., aqueous NaOH or Na₂CO₃) to a pH of ~8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Structural Elucidation and Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
Caption: Primary sites of reactivity on the 5-Bromo-4-chloro-8-fluoroquinoline scaffold.
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C4-Position (Chloro): The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinoline nitrogen. This allows for the straightforward introduction of various nucleophiles, such as amines, alcohols, and thiols, which is a common strategy for building libraries of potential drug candidates. [10]* C5-Position (Bromo): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions can be performed selectively at this position to introduce new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity. [11]* Fluoroquinolone Core: The broader class of fluoroquinolones is renowned for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase. [12]While this specific substitution pattern may not be optimal for direct antibacterial use, it serves as a valuable starting point for the synthesis of novel analogs targeting a range of diseases, including cancer and parasitic infections. [13]
Safety and Handling
As a halogenated, polycyclic aromatic compound, 5-Bromo-4-chloro-8-fluoroquinoline should be handled with appropriate care in a laboratory setting. Safety data for the closely related isomer 8-Bromo-4-chloro-5-fluoroquinoline provides a useful reference. [4]
| Hazard Information | Precautionary Measures |
|---|---|
| GHS Pictogram | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
5-Bromo-4-chloro-8-fluoroquinoline represents a highly valuable, albeit under-explored, chemical entity. Its densely functionalized structure provides multiple avenues for synthetic elaboration, making it an ideal scaffold for the development of novel compounds in medicinal chemistry. This guide provides a robust framework for its synthesis, characterization, and safe handling, empowering researchers to unlock the full potential of this versatile building block in their discovery programs.
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